(3-(Methylamino)azetidin-1-yl)(thiophen-2-yl)methanone hydrochloride
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Overview
Description
(3-(Methylamino)azetidin-1-yl)(thiophen-2-yl)methanone hydrochloride is a synthetic compound that belongs to the class of azetidines and thiophenes. This compound is characterized by the presence of a four-membered azetidine ring and a thiophene ring, which are connected through a methanone group. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(Methylamino)azetidin-1-yl)(thiophen-2-yl)methanone hydrochloride typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through a [2+2] cycloaddition reaction involving an imine and an alkene under high-pressure conditions.
Introduction of the Thiophene Ring: The thiophene ring can be introduced through a condensation reaction, such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Coupling of Azetidine and Thiophene Rings: The final step involves coupling the azetidine and thiophene rings through a methanone group, typically using a Friedel-Crafts acylation reaction with an appropriate acyl chloride and a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors for the cycloaddition and condensation reactions, as well as advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(3-(Methylamino)azetidin-1-yl)(thiophen-2-yl)methanone hydrochloride can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Various nucleophiles (e.g., amines, thiols)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Hydroxyl derivatives
Substitution: Substituted azetidine derivatives
Scientific Research Applications
(3-(Methylamino)azetidin-1-yl)(thiophen-2-yl)methanone hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (3-(Methylamino)azetidin-1-yl)(thiophen-2-yl)methanone hydrochloride involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Azetidine Derivatives: Compounds like azetidine-2-carboxylic acid and azelnidipine share the azetidine ring structure.
Thiophene Derivatives: Compounds such as suprofen and articaine contain the thiophene ring and exhibit similar biological activities.
Uniqueness
(3-(Methylamino)azetidin-1-yl)(thiophen-2-yl)methanone hydrochloride is unique due to the combination of the azetidine and thiophene rings, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C9H13ClN2OS |
---|---|
Molecular Weight |
232.73 g/mol |
IUPAC Name |
[3-(methylamino)azetidin-1-yl]-thiophen-2-ylmethanone;hydrochloride |
InChI |
InChI=1S/C9H12N2OS.ClH/c1-10-7-5-11(6-7)9(12)8-3-2-4-13-8;/h2-4,7,10H,5-6H2,1H3;1H |
InChI Key |
KIWFYIKNBLSDAZ-UHFFFAOYSA-N |
Canonical SMILES |
CNC1CN(C1)C(=O)C2=CC=CS2.Cl |
Origin of Product |
United States |
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